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Compound of Interest

Compound Name: 2-Furoyltrifluoroacetone

Cat. No.: B1205112 Get Quote

Introduction

2-Furoyltrifluoroacetone (FTFA), systematically known as 4,4,4-trifluoro-1-(furan-2-yl)butane-

1,3-dione, is a fluorinated β-diketone that serves as a crucial building block in various scientific

domains.[1] Its unique structure, featuring a furan ring, a flexible diketone linker, and an

electron-withdrawing trifluoromethyl group, imparts a range of valuable chemical properties.

This guide provides a comprehensive technical overview of the chemical structure of FTFA, its

physicochemical properties, key structural dynamics, and its applications, particularly for

professionals in research, materials science, and drug development. FTFA is utilized as a

ligand in the synthesis of luminescent lanthanide complexes for OLEDs and as a precursor for

heterocyclic compounds with potential as active pharmaceutical ingredients (APIs).[1]

Chemical Structure and Identification
The molecular framework of 2-Furoyltrifluoroacetone is characterized by a butane-1,3-dione

backbone. One terminus is substituted with a furan-2-yl group, while the other is capped by a

trifluoromethyl group. This asymmetric substitution is fundamental to its reactivity and chelating

properties.
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Identifier Value

IUPAC Name
4,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione[2]

[3]

Common Synonyms
2-Furoyltrifluoroacetone (FTFA), 4,4,4-Trifluoro-

1-(2-furyl)-1,3-butanedione[1][2]

CAS Number 326-90-9[1][2]

Molecular Formula C₈H₅F₃O₃[1][2]

SMILES String C1=COC(=C1)C(=O)CC(=O)C(F)(F)F[3]

InChI Key OWLPCALGCHDBCN-UHFFFAOYSA-N[3]

Physicochemical Properties
The physical and chemical properties of FTFA are well-documented, reflecting its fluorinated

nature and potential for intermolecular interactions. The compound typically appears as a clear

yellow liquid or a low-melting solid, contingent on purity and ambient temperature.[2]

Property Value

Molecular Weight 206.12 g/mol [1][2][3]

Appearance
Clear yellow liquid or White/Yellow to Orange

powder/lump[2]

Melting Point 19-22 °C[1]

Boiling Point 203 °C (at 760 mmHg); 84 °C (at 10 mmHg)[1]

Density 1.391 g/mL (at 25 °C)[1]

Refractive Index n20/D 1.528

Key Structural Feature: Keto-Enol Tautomerism
A defining characteristic of β-diketones, including FTFA, is their existence as an equilibrium

mixture of keto and enol tautomers.[4][5] The enol form is stabilized through the formation of a
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conjugated system and a six-membered quasi-aromatic ring via intramolecular hydrogen

bonding. The potent electron-withdrawing effect of the trifluoromethyl group increases the

acidity of the adjacent methylene protons, generally favoring the enol form. This equilibrium is

dynamic and can be catalyzed by both acids and bases.[5][6]

Keto Tautomer Enol Tautomer

,4,4-trifluoro-1-(furan-2-yl)butane-1,3-dione (Z)-4,4,4-trifluoro-1-(furan-2-yl)-3-hydroxybut-2-en

 Acid or Base
Catalysis 
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Diagram of the keto-enol tautomeric equilibrium in 2-Furoyltrifluoroacetone.

Experimental Protocols: Synthesis and
Characterization
FTFA is commonly synthesized via a Claisen condensation reaction. This involves the base-

catalyzed reaction between an ester (ethyl trifluoroacetate) and a ketone (2-acetylfuran). The

base, typically a strong alkoxide like sodium ethoxide, deprotonates the α-carbon of the ketone,

which then acts as a nucleophile.
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General Synthesis Workflow for FTFA

2-Acetylfuran

Nucleophilic Attack
(Claisen Condensation)
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in Anhydrous Solvent

 Catalyst

Acidic Workup

2-Furoyltrifluoroacetone (FTFA)
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Claisen condensation workflow for the synthesis of FTFA.

Protocol:

Preparation: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer,

a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., Argon).

Reaction Initiation: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask,

followed by a strong base such as sodium ethoxide.

Addition of Reagents: A solution of 2-acetylfuran (1.0 eq) and ethyl trifluoroacetate (1.1 eq) in

the anhydrous solvent is added dropwise to the stirred base suspension at 0 °C.

Reaction: The mixture is allowed to warm to room temperature and then refluxed for several

hours until TLC analysis indicates the consumption of the starting materials.

Workup: The reaction is cooled in an ice bath and quenched by the slow addition of dilute

acid (e.g., 1M HCl) to neutralize the mixture.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is

extracted multiple times with an organic solvent. The combined organic extracts are washed

with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced

pressure. The crude product is then purified, typically by vacuum distillation, to yield pure 2-
Furoyltrifluoroacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the molecular structure and assess the keto-enol tautomer ratio.

Protocol: A sample (~10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR

tube. ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400

MHz or higher).

Expected ¹H NMR Signals:

Keto form: A singlet around 4.0 ppm for the -CH₂- protons.

Enol form: A singlet around 6.0-6.5 ppm for the vinyl proton (-CH=) and a broad singlet at

>10 ppm for the enolic hydroxyl proton (-OH).[7]

Furan ring: Multiplets in the aromatic region (6.5-8.0 ppm).

Expected ¹⁹F NMR Signals: A singlet around -77 to -79 ppm (relative to CFCl₃) for the -CF₃

group.[8][9]

Infrared (IR) Spectroscopy

Objective: To identify key functional groups.

Protocol: A thin film of the liquid sample is placed between two NaCl or KBr plates, or

analyzed using an ATR-FTIR spectrometer.

Expected Absorption Bands:

~3100 cm⁻¹ (broad): O-H stretch of the enol form.

~1700 cm⁻¹: C=O stretch of the keto form.
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~1600-1640 cm⁻¹: C=O and C=C stretching vibrations of the conjugated enol form and

furan ring.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Protocol: The sample is introduced into a mass spectrometer, often via a Gas

Chromatography (GC) inlet with an Electron Ionization (EI) source.

Expected Results:

Molecular Ion: A peak at m/z = 206, corresponding to the molecular weight of FTFA.

Key Fragments: Characteristic fragments corresponding to the loss of •CF₃ (m/z 137), the

furanoyl group (m/z 111), or other stable ions resulting from the cleavage of the dicarbonyl

unit.[10][11]

Applications in Drug Development and Materials
Science
The bifunctional nature of FTFA makes it a valuable precursor in synthetic chemistry. The 1,3-

diketone moiety readily reacts with binucleophilic reagents to form various heterocyclic

systems, which are privileged scaffolds in medicinal chemistry.[1] For instance, reaction with

hydrazine yields pyrazoles, while reaction with hydroxylamine produces isoxazoles, both of

which are investigated for anti-inflammatory and anticancer properties.[1]
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FTFA as a Precursor for Bioactive Heterocycles

2-Furoyltrifluoroacetone
(FTFA)

+ Hydrazine (H₂NNH₂) + Hydroxylamine (H₂NOH)

Pyrazole Derivative Isoxazole Derivative

Potential Anticancer &
Anti-inflammatory Activity
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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